![molecular formula C13H18F3NO4 B15124727 (2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 1986906-52-8](/img/structure/B15124727.png)
(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid” is a synthetic organic molecule characterized by its unique bicyclo[111]pentane core and trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the bicyclo[1.1.1]pentane core through a [2+2] cycloaddition reaction.
- Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Coupling of the protected amino acid with the bicyclo[1.1.1]pentane derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of the Boc protecting group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique bicyclo[1.1.1]pentane core and trifluoromethyl group make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study the effects of trifluoromethyl groups on biological activity. It can also be used to investigate the stability and reactivity of bicyclo[1.1.1]pentane derivatives in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the bicyclo[1.1.1]pentane core can provide unique binding interactions with biological targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties. The trifluoromethyl group can impart hydrophobicity and chemical resistance, while the bicyclo[1.1.1]pentane core can provide rigidity and stability.
Mecanismo De Acción
The mechanism of action of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and selectivity, while the bicyclo[1.1.1]pentane core can provide unique steric interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclobutyl]acetic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopentyl]acetic acid
Uniqueness
The uniqueness of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” lies in its bicyclo[1.1.1]pentane core, which provides a rigid and compact structure. This can result in unique steric and electronic properties compared to other similar compounds with cyclopropyl, cyclobutyl, or cyclopentyl cores.
Propiedades
Número CAS |
1986906-52-8 |
|---|---|
Fórmula molecular |
C13H18F3NO4 |
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C13H18F3NO4/c1-10(2,3)21-9(20)17-7(8(18)19)11-4-12(5-11,6-11)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,20)(H,18,19)/t7-,11?,12?/m1/s1 |
Clave InChI |
JMKZOZYBIOGWBH-JOYHGCSISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(F)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


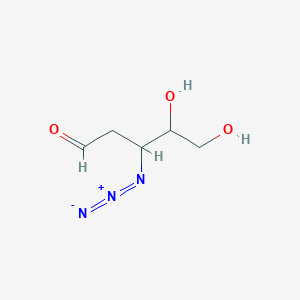
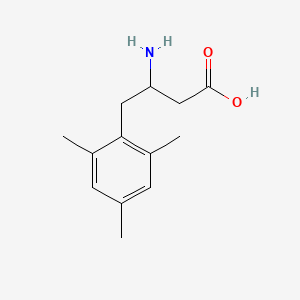
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)

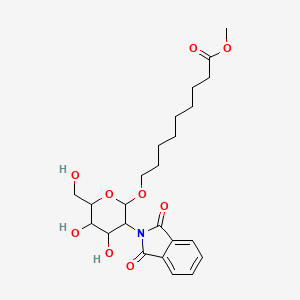
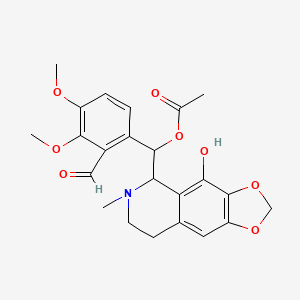
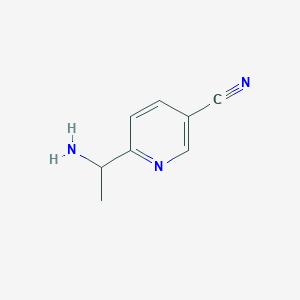
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
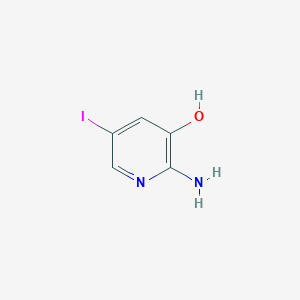


![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
